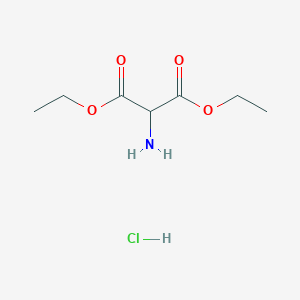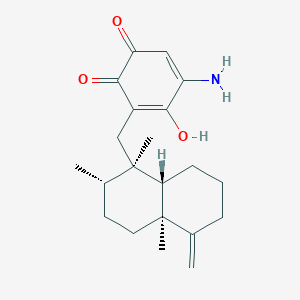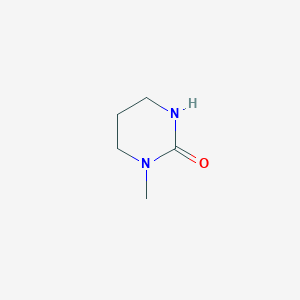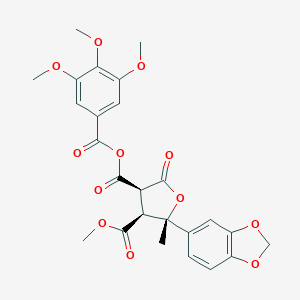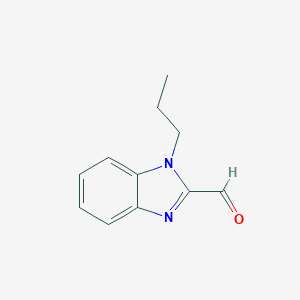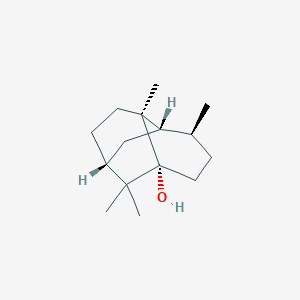
Carbobenzoxyphenylalanylarginyldiazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzoxyphenylalanylarginyldiazomethane (CBZ-Phe-Arg-diazomethane) is a chemical compound that has been widely used in scientific research as a protease inhibitor. It is a diazomethane derivative of the peptide substrate Phe-Arg, which has been shown to selectively inhibit serine proteases, such as trypsin and chymotrypsin, as well as cysteine proteases, such as papain and cathepsin B.
Wirkmechanismus
CBZ-Phe-Arg-diazomethane inhibits proteases by irreversibly binding to the active site of the enzyme. The diazomethane group of CBZ-Phe-Arg-diazomethane reacts with the active site serine or cysteine residue of the protease, forming a covalent bond. This covalent bond prevents the protease from carrying out its normal function, leading to its inhibition.
Biochemische Und Physiologische Effekte
CBZ-Phe-Arg-diazomethane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. CBZ-Phe-Arg-diazomethane has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBZ-Phe-Arg-diazomethane is its selectivity for serine and cysteine proteases. This selectivity allows researchers to study the function of these enzymes in biological systems with a high degree of specificity. Another advantage is its irreversibility, which allows researchers to study the long-term effects of protease inhibition.
One limitation of CBZ-Phe-Arg-diazomethane is its potential toxicity. Diazomethane is a highly reactive and potentially toxic compound, which can pose a hazard to researchers if not handled properly. Another limitation is its irreversibility, which can make it difficult to study the effects of protease inhibition on the recovery of enzyme function.
Zukünftige Richtungen
There are many future directions for the use of CBZ-Phe-Arg-diazomethane in scientific research. One direction is the development of new protease inhibitors with improved selectivity and reversibility. Another direction is the use of CBZ-Phe-Arg-diazomethane in the development of new cancer therapies. CBZ-Phe-Arg-diazomethane has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs. Finally, the use of CBZ-Phe-Arg-diazomethane in the study of protease function in biological systems will continue to be an important area of research.
Synthesemethoden
CBZ-Phe-Arg-diazomethane is synthesized by reacting CBZ-Phe-Arg with diazomethane. CBZ-Phe-Arg is first protected with a carbobenzoxy group to prevent unwanted reactions during the synthesis. Then, diazomethane is added to the mixture, which results in the formation of CBZ-Phe-Arg-diazomethane. The synthesis of CBZ-Phe-Arg-diazomethane is a straightforward process that can be easily carried out in the lab.
Wissenschaftliche Forschungsanwendungen
CBZ-Phe-Arg-diazomethane has been extensively used as a protease inhibitor in scientific research. It has been used to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer progression. CBZ-Phe-Arg-diazomethane has been shown to selectively inhibit serine proteases and cysteine proteases, which makes it a valuable tool for studying the function of these enzymes in biological systems.
Eigenschaften
CAS-Nummer |
113823-66-8 |
|---|---|
Produktname |
Carbobenzoxyphenylalanylarginyldiazomethane |
Molekularformel |
C24H29N7O4 |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(3S)-6-(diaminomethylideneamino)-1-diazo-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N7O4/c25-23(26)28-13-7-12-19(21(32)15-29-27)30-22(33)20(14-17-8-3-1-4-9-17)31-24(34)35-16-18-10-5-2-6-11-18/h1-6,8-11,15,19-20H,7,12-14,16H2,(H,30,33)(H,31,34)(H4,25,26,28)/t19-,20-/m0/s1 |
InChI-Schlüssel |
JMZGFZVDYYMNMH-BODALNOCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)/C(=C/[N+]#N)/[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Synonyme |
enzyloxycarbonylphenylalanylarginyldiazomethane carbobenzoxyphenylalanylarginyldiazomethane Cbz-Phe-Arg-CHN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



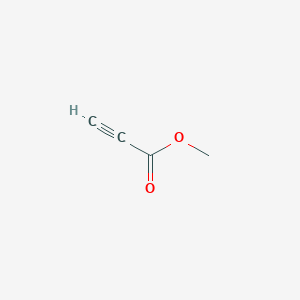
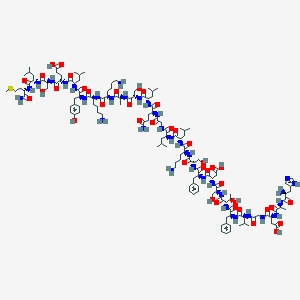
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
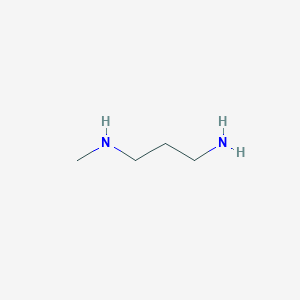
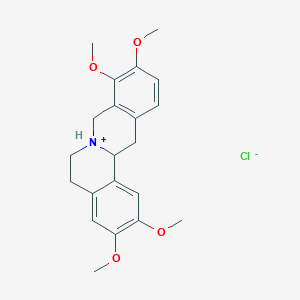
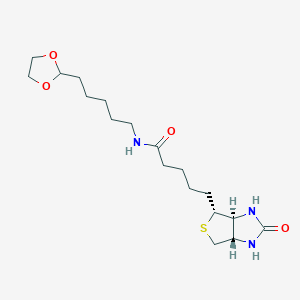
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
